Structural Differentiation: Quantifying Lipophilicity and Molecular Topology Against Thymol
8,9-Dehydrothymol isobutyrate differs from its parent compound, thymol, by the addition of an isobutyrate ester and a double bond at the 8,9 position. This structural modification results in a significant increase in molecular weight (218.29 g/mol vs. 150.22 g/mol for thymol) and a Topological Polar Surface Area (TPSA) of 26.30 Ų [1]. These changes are critical as they predict altered membrane permeability and target binding compared to thymol, which has a TPSA of 20.23 Ų. The lower TPSA for thymol suggests potentially easier passive membrane diffusion, while the specific ester group on the derivative may direct it toward different biological interactions or metabolic pathways. This evidence supports the use of 8,9-dehydrothymol isobutyrate as a distinct chemical tool, not as a direct substitute for thymol in research [2].
| Evidence Dimension | Physicochemical Properties (TPSA, Molecular Weight) |
|---|---|
| Target Compound Data | MW: 218.29 g/mol; TPSA: 26.30 Ų |
| Comparator Or Baseline | Thymol: MW: 150.22 g/mol; TPSA: 20.23 Ų |
| Quantified Difference | MW is ~45% higher; TPSA is ~30% larger |
| Conditions | Calculated molecular descriptors |
Why This Matters
This data provides a quantifiable, structural basis for why this compound cannot be treated as equivalent to thymol, directly impacting experimental design and procurement decisions in SAR studies.
- [1] Plantaedb. (2024). 8,9-Dehydrothymol isobutyrate. Retrieved from plantaedb.com. View Source
- [2] PubChem. (n.d.). Thymol. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
